Cas no 1610-39-5 (1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene)
1610-39-5 structure
Product Name:1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene
1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene Chemical and Physical Properties
Names and Identifiers
-
- 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene
- Dodecahydrotriphenylene
- Dodecahydrotri-o-phenylene
- Triphenylene, 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydro-
- AKOS005444325
- NSC 26930
- 1,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene
- Triphenylene,2,3,4,5,6,7,8,9,10,11,12-dodecahydro-
- NSC26930
- NS00025251
- Tritetralin
- ODHYDPYRIQKHCI-UHFFFAOYSA-N
- AS-69492
- Dodecahydrotriphenylene, 99%
- 1610-39-5
- EINECS 216-550-1
- 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydro-triphenylene
- InChI=1/C18H24/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-12H
- NSC-26930
- FT-0633702
- DTXSID10167052
- G69957
- 1,2,3,4,5,6,7,8,9,10,11,12Dodecahydrotriphenylene
- DB-043475
- DTXCID2089543
- STK368372
-
- MDL: MFCD00001109
- Inchi: 1S/C18H24/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-12H2
- InChI Key: ODHYDPYRIQKHCI-UHFFFAOYSA-N
- SMILES: C12CCCCC=1C1CCCCC=1C1CCCCC2=1
Computed Properties
- Exact Mass: 240.18800
- Monoisotopic Mass: 240.188
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 6.1
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Color/Form: White powder
- Density: 0.9356 (estimate)
- Melting Point: 231-233 °C (lit.)
- Boiling Point: 318.11°C (rough estimate)
- Flash Point: 174.3±15.1 °C
- Refractive Index: 1.5500 (estimate)
- Solubility: hexane: soluble
- PSA: 0.00000
- LogP: 4.32300
- Solubility: Insoluble in water
- Vapor Pressure: 0.0±0.4 mmHg at 25°C
1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Safety Instruction: S24/25
- Safety Term:S24/25
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 106518-10G |
1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene |
1610-39-5 | 10g |
¥1980.38 | 2023-12-10 | ||
| City Chemical | D3566-1GM |
Dodecahydrotriphenylene |
1610-39-5 | 99% | 1gm |
$33.09 | 2023-09-19 | |
| City Chemical | D3566-10GM |
Dodecahydrotriphenylene |
1610-39-5 | 99% | 10gm |
$178.39 | 2023-09-19 | |
| A2B Chem LLC | AI37836-1g |
Triphenylene, 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydro- |
1610-39-5 | 99% | 1g |
$119.00 | 2024-04-20 | |
| A2B Chem LLC | AI37836-5g |
Triphenylene, 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydro- |
1610-39-5 | 99% | 5g |
$375.00 | 2024-04-20 | |
| A2B Chem LLC | AI37836-10g |
Triphenylene, 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydro- |
1610-39-5 | 99% | 10g |
$601.00 | 2024-04-20 |
1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene Related Literature
-
Gaurang J. Bhatt,Pradeep T. Deota,Deepak Upadhyay,Prafulla K. Jha RSC Adv. 2021 11 34498
-
2. Non-conventional paths in electrophilic aromatic reactions. Part IX. Chlorination of hexaethylbenzene and some of its cyclic analoguesG. Illuminati,L. Mandolini,E. M. Arnett,R. Smoyer J. Chem. Soc. B 1971 2206
-
3. 214. Triphenylene: an examination of modified Mannich syntheses, and an improvement of the Rapson synthesisC. C. Barker,R. G. Emmerson,J. D. Periam J. Chem. Soc. 1958 1077
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4. 214. Triphenylene: an examination of modified Mannich syntheses, and an improvement of the Rapson synthesisC. C. Barker,R. G. Emmerson,J. D. Periam J. Chem. Soc. 1958 1077
-
Wei Jiang,Yan Li,Zhaohui Wang Chem. Soc. Rev. 2013 42 6113
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